N-[2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid
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Overview
Description
N-[2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichloromethylphenoxy group, an ethoxyethyl chain, and a methylpropanamine moiety, combined with oxalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine typically involves multiple steps:
Formation of the Dichloromethylphenoxy Intermediate: This step involves the chlorination of 2,4-dichloro-6-methylphenol using a chlorinating agent such as thionyl chloride.
Ethoxylation: The intermediate is then reacted with ethylene oxide under basic conditions to form the ethoxyethyl derivative.
Amine Introduction: The ethoxyethyl derivative is then reacted with 2-methylpropan-2-amine in the presence of a suitable catalyst to form the final amine compound.
Oxalic Acid Addition: The final step involves the addition of oxalic acid to form the oxalate salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloromethylphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets. The dichloromethylphenoxy group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ethoxyethyl chain and methylpropanamine moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,4-dichloro-6-methylphenoxy)ethyl]-1-butanamine
- 2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]-N,N-dimethylethanamine
Uniqueness
N-[2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23Cl2NO2.C2H2O4/c1-11-9-12(16)10-13(17)14(11)20-8-7-19-6-5-18-15(2,3)4;3-1(4)2(5)6/h9-10,18H,5-8H2,1-4H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLJNAKVUVGYBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCOCCNC(C)(C)C)Cl)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Cl2NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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